molecular formula C13H20O2 B164903 1-(4-tert-butylphenoxy)propan-2-ol CAS No. 2416-30-0

1-(4-tert-butylphenoxy)propan-2-ol

Cat. No.: B164903
CAS No.: 2416-30-0
M. Wt: 208.3 g/mol
InChI Key: ZBMCOYJNWKBBCY-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenoxy)propan-2-ol (CAS Registry Number: 2416-30-0) is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . Its chemical structure consists of a propan-2-ol chain linked to a 4-tert-butylphenoxy group, which is characteristic of a mono-tert-butyl phenol (mono-TBP) derivative . This class of compounds is of significant research interest due to the synergistic properties offered by the phenol group, which can donate hydrogen atoms to neutralize free radicals, and the steric hindrance provided by the large tert-butyl group, which enhances the molecule's stability and slows its oxidation . Researchers investigate such tert-butyl phenolic compounds for their potential antioxidant properties, which can be applied in studies related to material stabilization, oxidative stress in biological systems, and the development of polymers and lubricants . The compound has a calculated density of 0.987 g/cm³ and a high calculated boiling point of approximately 308.9°C, indicating potential utility in high-temperature research applications . This product is supplied For Research Use Only. It is strictly for laboratory research and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCOYJNWKBBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277407
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-30-0
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
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Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with p-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-tert-butylphenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving β2-adrenergic receptors to understand their role in various physiological processes.

    Medicine: It is employed in the development of drugs targeting β2-adrenergic receptors, which are important in treating conditions like asthma and cardiovascular diseases.

    Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

1-(4-tert-butylphenoxy)propan-2-ol exerts its effects by selectively binding to β2-adrenergic receptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in the activity of these receptors. The molecular targets involved include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)propan-2-ol (CAS 30314-64-8)

  • Structure : Replaces the tert-butyl group with a methoxy (-OCH₃) group.
  • Molecular Formula : C₁₀H₁₄O₂; MW : 166.22 g/mol.
  • Key Differences :
    • The methoxy group is less bulky and more electron-rich, enhancing solubility in polar solvents compared to the tert-butyl analog.
    • Lower molecular weight reduces lipophilicity (LogP ~1.5 vs. ~3.1 for the tert-butyl compound) .

1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol (CAS N/A)

  • Structure: Sulfur atom replaces the phenoxy oxygen.
  • Thioether derivatives often exhibit distinct biological activities, such as antioxidant properties .

1-(tert-Butoxy)propan-2-ol (CAS 57018-52-7)

  • Structure : tert-Butyl group attached via an ether linkage to propan-2-ol.
  • Key Differences: The absence of an aromatic ring reduces π-π stacking interactions, impacting solid-state stability.

Amino-Functionalized Analogs (e.g., 1-Amino-3-(4-tert-butylphenoxy)propan-2-ol)

  • Structure: Amino (-NH₂) group replaces the hydroxyl.
  • Key Differences :
    • Increased basicity (pKa ~9–10) alters solubility and bioavailability.
    • Used in pharmaceuticals, such as beta-blocker impurities (e.g., Metoprolol-related compounds) .

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight Substituent LogP* Key Applications
1-(4-tert-Butylphenoxy)propan-2-ol 208.30 tert-Butylphenoxy ~3.1 Metabolic studies, intermediates
1-(4-Methoxyphenyl)propan-2-ol 166.22 Methoxyphenyl ~1.5 Fragrance synthesis
1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol 198.28 Methoxyphenylthio ~2.8 Antioxidant research
1-(tert-Butoxy)propan-2-ol 132.20 tert-Butoxy ~1.2 Solvent, industrial uses

*Estimated LogP values based on substituent contributions.

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates: Used in synthesizing beta-blockers (e.g., Metoprolol impurities) and amino-alcohols .
  • Material Science : Bulky tert-butyl groups enhance thermal stability in polymer coatings.

Biological Activity

1-(4-tert-butylphenoxy)propan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H28N2O2, with a molecular weight of approximately 316.44 g/mol. Its structure includes a tert-butyl group, a phenoxy group, and a propanol backbone, which contribute to its solubility and biological properties.

This compound primarily functions through receptor modulation. Notably, it has been identified as an antagonist for the CCR2b receptor, which plays a critical role in inflammatory responses. This antagonism suggests potential therapeutic applications in treating conditions associated with immune dysregulation and inflammation.

Key Mechanisms

  • Receptor Binding : The compound binds to specific receptors, modulating their activity. This interaction can lead to various biological effects depending on the context.
  • Inhibition of Kinases : In vitro studies have shown that derivatives of this compound exhibit inhibitory activity against several kinases, indicating its potential in cancer therapy .

Biological Activity

This compound has demonstrated significant biological activities across various studies:

  • Antiinflammatory Effects : By antagonizing the CCR2b receptor, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Research indicates that derivatives bearing the 4-tert-butylphenoxy group exhibit activity against various cancer cell lines. For example:
    • OVCAR-4 Cell Line : The compound showed an IC50 value of 5.67 µM, indicating effective inhibition of cell proliferation .
    • Huh7 Hepatocellular Carcinoma : It also demonstrated significant activity against this cell line, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity Cell Line/Target IC50 Value (µM) Notes
AnticancerOVCAR-45.67Induces apoptosis in S phase
AnticancerHuh75.67 ± 0.57Significant growth inhibition
Receptor AntagonismCCR2bN/APotential therapeutic application in inflammation

Metabolism Studies

A study utilizing Cunninghamella species demonstrated the biotransformation capabilities of this compound. The oxidation of the methyl group in the tert-butyl moiety was identified as a primary metabolic pathway, suggesting implications for pharmacokinetics and toxicity assessments .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from similar compounds. For instance:

Compound Name Molecular Formula Key Features
1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-olC19H32ClNO2Methyl substitution affects biological activity
1-(4-Chlorophenoxy)-3-[4-(pyridazin-3-yl)piperazin-1-yl]propan-2-olC19H24ClN3O2Chlorine substitution alters receptor binding affinity

These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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